

An In-depth Technical Guide to Weddellite Crystal Morphology and Habit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Weddellite
Cat. No.:	B1203044

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Weddellite, a mineral form of calcium oxalate dihydrate ($\text{CaC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), is a crystalline compound of significant interest in various scientific fields, particularly in biominerization and urology.^[1] As a primary component of the majority of kidney stones, understanding the morphology and habit of **Weddellite** crystals is crucial for the development of diagnostic tools and therapeutic interventions for nephrolithiasis.^[1] This technical guide provides a comprehensive overview of the crystallographic properties, morphological characteristics, and the factors influencing the habit of **Weddellite** crystals. It also details the experimental protocols for their characterization, aimed at researchers, scientists, and professionals involved in drug development.

Crystallographic and Morphological Data

Weddellite crystallizes in the tetragonal system, belonging to the dipyramidal class (4/m).^[1] Its crystal structure is characterized by a specific arrangement of calcium and oxalate ions, with water molecules playing a crucial role in its stability. The fundamental properties of **Weddellite** are summarized in the tables below.

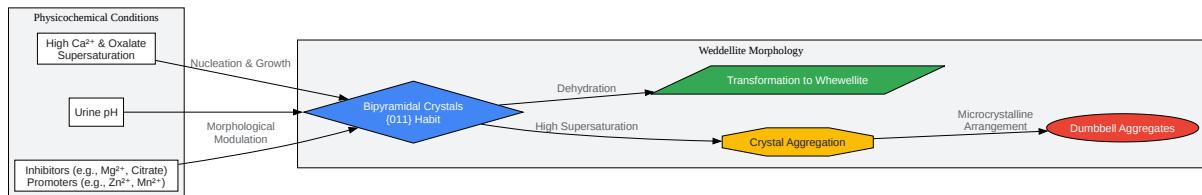
Crystallographic Data

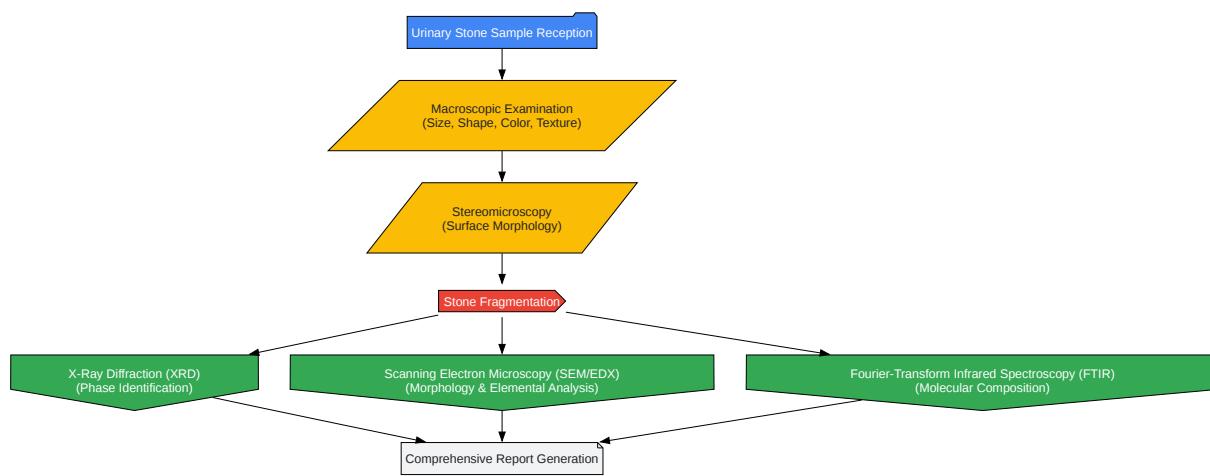
Property	Value	Reference
Crystal System	Tetragonal	[1]
Crystal Class	Dipyramidal (4/m)	[1]
Space Group	I4/m	[2] [3]
Unit Cell Parameters	$a = 12.329\text{--}12.378 \text{ \AA}$, $c = 7.345\text{--}7.366 \text{ \AA}$	[2] [3]
Axial Ratio	$a:c = 1:0.595$	
Formula Units (Z)	8	[1]

Morphological and Physical Properties

Property	Description	Reference
Common Habit	Bipyramidal, often described as envelope-shaped. The dominant form is typically {011}.	[1]
Less Common Habits	Dumbbell-shaped aggregates, which are microcrystalline agglomerates.	[1]
Interfacial Angles	The calculated angle between adjacent {011} faces is approximately 99.6°. The angle between a {011} face and the basal {001} plane is approximately 121.7°.	Calculated
Cleavage	Good on {010}.	[1]
Fracture	Conchoidal.	[1]
Mohs Hardness	4	[1]
Luster	Vitreous.	[1]
Diaphaneity	Transparent.	[1]
Specific Gravity	1.94	[1]

Factors Influencing Weddellite Crystal Habit


The morphology of **Weddellite** crystals is highly sensitive to the physicochemical environment during their formation. Key factors include supersaturation, pH, and the presence of various ions and molecules. Understanding these influences is critical for controlling crystallization *in vitro* and for elucidating the mechanisms of *in vivo* crystal formation.


- Supersaturation: High levels of calcium and oxalate ions in a solution are the primary drivers for the nucleation and growth of **Weddellite** crystals. The rate of supersaturation can influence the size and aggregation of the crystals.

- pH: The pH of the crystallization medium affects the solubility of calcium oxalate and can influence the predominant crystal phase (**Weddellite** vs. Whewellite).
- Inhibitors and Promoters: Various ions and molecules can act as inhibitors or promoters of **Weddellite** crystallization and can modify its habit.
 - Magnesium: Often considered an inhibitor of calcium oxalate crystallization, magnesium can influence the formation and stability of **Weddellite**.
 - Citrate: A well-known inhibitor of calcium oxalate stone formation, citrate can adsorb to crystal surfaces and hinder their growth and aggregation.
 - Other Ions: Divalent cations such as zinc, nickel, cobalt, and manganese have been shown to promote the formation of **Weddellite**.
 - Organic Molecules: Macromolecules like proteins and glycosaminoglycans present in urine can significantly modulate **Weddellite** crystal growth, aggregation, and morphology.

Formation Pathways and Morphological Transitions

The formation of different **Weddellite** morphologies can be understood as a series of interconnected pathways influenced by the surrounding chemical environment. The following diagram illustrates the key relationships.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Weddellite - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Weddellite Crystal Morphology and Habit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203044#weddellite-crystal-morphology-and-habit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com